molecular formula C11H14F3NO B1416322 N-[[2-(Trifluoromethoxy)phenyl]methyl]propan-2-amine CAS No. 823188-59-6

N-[[2-(Trifluoromethoxy)phenyl]methyl]propan-2-amine

Cat. No. B1416322
CAS RN: 823188-59-6
M. Wt: 233.23 g/mol
InChI Key: IIYCQPPYUYMSCH-UHFFFAOYSA-N
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Description

“N-[[2-(Trifluoromethoxy)phenyl]methyl]propan-2-amine” is an organic compound that contains a trifluoromethoxy group (-OCF3), a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), and an amine group (-NH2). The trifluoromethoxy group is a powerful electron-withdrawing group, which means it can stabilize positive charges in the molecule and can influence the reactivity of the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with trifluoromethoxy groups are often involved in nucleophilic aromatic substitution reactions, where the trifluoromethoxy group can leave, being replaced by a nucleophile .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of N-[[2-(Trifluoromethoxy)phenyl]methyl]propan-2-amine and related compounds has been a subject of research. For instance, the synthesis and characterization of N-methyl-3-phenyl-norbornan-2-amine, which is closely related to fencamfamine, a central nervous system stimulant, were described in detail (Kavanagh et al., 2013).

Chemical Properties and Reactions

  • Studies on the chemical properties and reactions of compounds similar to N-[[2-(Trifluoromethoxy)phenyl]methyl]propan-2-amine include research on the ultraviolet spectra of aniline and its derivatives. These studies found that N-methylation increases the electron-donating ability of the amino group (Cumper & Singleton, 1968).

Medicinal Chemistry and Drug Discovery

  • The compound has been studied for its potential in medicinal chemistry and drug discovery. For example, research on the pharmacological characterization of 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, a κ-opioid receptor antagonist, highlights the therapeutic potential of similar compounds in treating depression and addiction disorders (Grimwood et al., 2011).

Catalysis and Organic Synthesis

  • Research in catalysis and organic synthesis involving similar compounds has been conducted. For instance, studies on ruthenium-catalyzed transfer hydrogenation of imines by propan-2-ol in benzene using certain amine compounds provide insights into efficient catalytic processes (Samec & Bäckvall, 2002).

Polymer Science and Materials

  • In the field of polymer science and materials, studies have been conducted on organosoluble, low-colored fluorinated polyimides based on bis(ether amine) monomers, which are relevant to the structural class of N-[[2-(Trifluoromethoxy)phenyl]methyl]propan-2-amine. These polyimides have been found to be highly soluble and exhibit desirable properties for various applications (Chung, Tzu & Hsiao, 2006).

properties

IUPAC Name

N-[[2-(trifluoromethoxy)phenyl]methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3NO/c1-8(2)15-7-9-5-3-4-6-10(9)16-11(12,13)14/h3-6,8,15H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIYCQPPYUYMSCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC=CC=C1OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50651440
Record name N-{[2-(Trifluoromethoxy)phenyl]methyl}propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[2-(Trifluoromethoxy)phenyl]methyl]propan-2-amine

CAS RN

823188-59-6
Record name N-{[2-(Trifluoromethoxy)phenyl]methyl}propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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